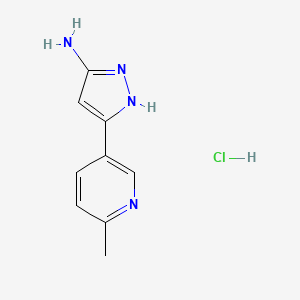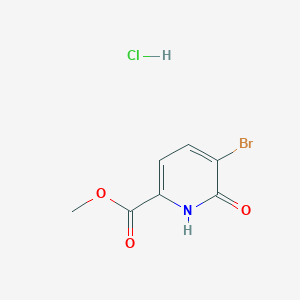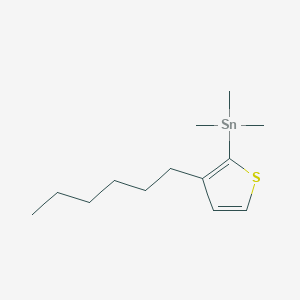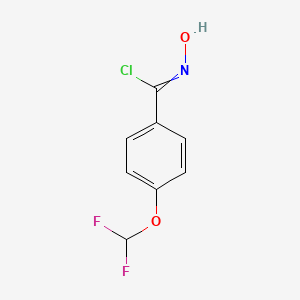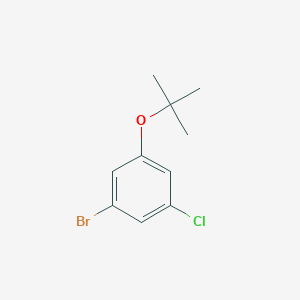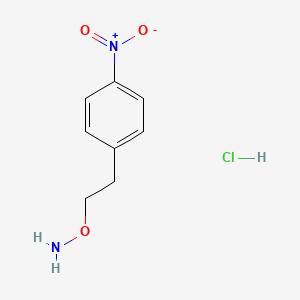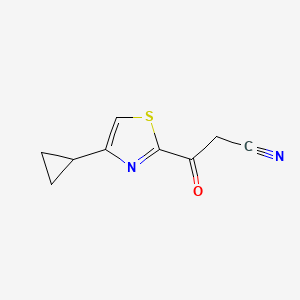![molecular formula C7H2F2I2O2 B13696439 2,2-Difluoro-4,6-diiodobenzo[d][1,3]dioxole](/img/structure/B13696439.png)
2,2-Difluoro-4,6-diiodobenzo[d][1,3]dioxole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2-Difluoro-4,6-diiodobenzo[d][1,3]dioxole is a chemical compound with the molecular formula C7H2F2I2O2 It is a derivative of benzo[d][1,3]dioxole, characterized by the presence of two fluorine atoms and two iodine atoms
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,2-Difluoro-4,6-diiodobenzo[d][1,3]dioxole typically involves the iodination of 2,2-difluorobenzo[d][1,3]dioxole. The reaction is carried out under controlled conditions to ensure the selective introduction of iodine atoms at the desired positions on the benzodioxole ring. Common reagents used in this process include iodine and an oxidizing agent such as hydrogen peroxide or sodium hypochlorite .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and reaction time, to achieve higher yields and purity suitable for industrial applications .
化学反応の分析
Types of Reactions: 2,2-Difluoro-4,6-diiodobenzo[d][1,3]dioxole undergoes various chemical reactions, including:
Substitution Reactions: The iodine atoms can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering its oxidation state and forming different products.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used under mild conditions to replace iodine atoms.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed to oxidize the compound.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used to reduce the compound.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide can yield 2,2-difluoro-4,6-diazidobenzo[d][1,3]dioxole .
科学的研究の応用
2,2-Difluoro-4,6-diiodobenzo[d][1,3]dioxole has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound is used in the study of biological systems, particularly in the development of imaging agents and probes.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 2,2-Difluoro-4,6-diiodobenzo[d][1,3]dioxole involves its interaction with molecular targets through its functional groups. The fluorine and iodine atoms play a crucial role in its reactivity and binding affinity. The compound can interact with enzymes, receptors, and other biomolecules, influencing various biochemical pathways .
類似化合物との比較
2,2-Difluoro-4-iodobenzo[d][1,3]dioxole: This compound is similar but has only one iodine atom.
2,2-Difluorobenzo[d][1,3]dioxole: Lacks iodine atoms and has different reactivity and applications
Uniqueness: 2,2-Difluoro-4,6-diiodobenzo[d][1,3]dioxole is unique due to the presence of both fluorine and iodine atoms, which impart distinct chemical properties. The combination of these halogens enhances its reactivity and potential for diverse applications in research and industry .
特性
IUPAC Name |
2,2-difluoro-4,6-diiodo-1,3-benzodioxole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H2F2I2O2/c8-7(9)12-5-2-3(10)1-4(11)6(5)13-7/h1-2H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKTQLYDZYVDUGR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C2=C1OC(O2)(F)F)I)I |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H2F2I2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.89 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

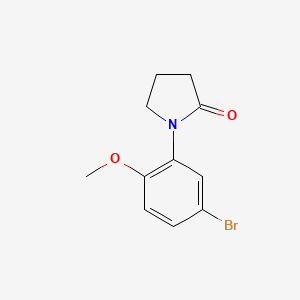
![7-Benzyl-5,6,8,9-tetrahydroimidazo[1,5-d][1,4]diazepine](/img/structure/B13696374.png)

![(E)-1-Boc-N-[4-(phenyldiazenyl)phenyl]-1,2,3,6-tetrahydropyridine-4-carboxamide](/img/structure/B13696383.png)
![3-methyl-2H-benzo[h]chromen-2-one](/img/structure/B13696385.png)
